3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(3-methylphenyl)methyl]-1H-pyrazole
Description
Properties
IUPAC Name |
3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-1-[(3-methylphenyl)methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O/c1-17-4-2-5-18(12-17)15-28-11-10-24(27-28)19-6-3-7-22(13-19)29-16-20-8-9-21(25)14-23(20)26/h2-14H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMYJVVWUUTAPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC(=N2)C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(3-methylphenyl)methyl]-1H-pyrazole typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the substituents. One common method involves the reaction of 2,4-dichlorobenzyl chloride with 3-hydroxybenzaldehyde to form the intermediate 3-[(2,4-dichlorophenyl)methoxy]benzaldehyde. This intermediate is then reacted with 3-methylbenzylhydrazine to form the final pyrazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(3-methylphenyl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures with potential applications in drug development and materials science.
- Reactivity Studies : It can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for understanding its reactivity profile and potential modifications.
Biology
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes, which could be beneficial in designing drugs targeting specific biological pathways.
- Receptor Modulation : The compound has shown potential in modulating receptor activities, making it a candidate for further studies in pharmacology.
Medicine
- Anti-inflammatory Properties : Preliminary studies suggest that 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(3-methylphenyl)methyl]-1H-pyrazole exhibits anti-inflammatory effects. This is particularly relevant for developing treatments for conditions like arthritis or other inflammatory diseases .
- Anticancer Activity : There is growing interest in the compound's potential anticancer properties. Studies have indicated that it may inhibit cancer cell proliferation through various mechanisms .
Industrial Applications
The unique properties of this compound make it suitable for various industrial applications:
- Material Development : Its chemical structure allows it to be explored in the development of new materials with specific properties tailored for industrial use.
- Chemical Processes : The compound can be utilized in various chemical processes due to its reactivity and ability to form derivatives that can enhance production efficiency.
Case Study 1: Anti-inflammatory Activity
In a study published in the International Journal of Pharmaceutical Sciences Review and Research, researchers evaluated a series of pyrazole derivatives for their anti-inflammatory activity. The findings indicated that compounds similar to this compound exhibited promising results compared to standard anti-inflammatory drugs like diclofenac sodium and celecoxib .
Case Study 2: Anticancer Research
A recent investigation focused on the anticancer properties of pyrazole derivatives. The study demonstrated that certain modifications to the pyrazole structure significantly enhanced cytotoxicity against various cancer cell lines. This emphasizes the potential of this compound as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(3-methylphenyl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs and Pharmacological Activities
Key Observations:
- Substituent Effects : The dichlorophenyl methoxy group in the target compound likely enhances kinase binding compared to simpler chlorophenyl or methoxyphenyl analogs. For example, Compound 77a (with a dichlorophenyl group) shows potent EGFR inhibition (IC₅₀ = 145.1 nM), while 5-(2-methoxyphenyl)-1H-pyrazole exhibits weaker antioxidant activity .
Physicochemical Properties
| Property | Target Compound | Compound 77a | 4-(3-Chloro-4-methylphenyl)-3-methyl-1H-pyrazole |
|---|---|---|---|
| Molecular Weight | ~440 g/mol (estimated) | 531.5 g/mol | 235.69 g/mol |
| logP | ~4.5 | ~5.1 | ~3.2 |
| Solubility | Low (hydrophobic substituents) | Moderate (thiazole enhances polarity) | High (simpler structure) |
Biological Activity
The compound 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(3-methylphenyl)methyl]-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H18ClN3O
- Molecular Weight : 349.82 g/mol
- IUPAC Name : this compound
Research indicates that pyrazole derivatives often exhibit a variety of biological activities due to their ability to interact with multiple biological targets. The specific mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Pyrazoles have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. Preliminary studies suggest that this compound may exhibit similar inhibitory effects, potentially leading to anti-inflammatory properties .
- Anticancer Activity : Pyrazole derivatives are being investigated for their cytotoxic effects against various cancer cell lines. The compound's structural features may enhance its ability to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation .
Biological Activity Data
A summary of the biological activities reported for this compound is presented in the table below:
| Activity | Target/Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | COX-1 and COX-2 inhibition | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies and Research Findings
- Anti-inflammatory Studies : A study conducted by Tageldin et al. evaluated various pyrazole derivatives for their anti-inflammatory activity through COX inhibition assays. The results indicated that compounds similar to our target exhibited significant inhibition of COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .
- Cytotoxicity Assessments : In vitro cytotoxicity tests were performed on several human cancer cell lines (e.g., MDA-MB-231, A549). The results showed that certain derivatives demonstrated promising cytotoxic effects, indicating that modifications to the pyrazole structure could enhance anticancer activity .
- Antimicrobial Evaluation : Another study highlighted the antimicrobial properties of related pyrazole compounds against various bacterial strains. The findings suggested that these compounds could serve as potential leads for developing new antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes for preparing 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(3-methylphenyl)methyl]-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. For example:
- Step 1: React 3-hydroxybenzaldehyde with 2,4-dichlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the methoxy-substituted intermediate .
- Step 2: Introduce the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or via copper-catalyzed click chemistry for regioselective triazole/pyrazole hybrids .
- Step 3: Functionalize the 1-position of the pyrazole with 3-methylbenzyl chloride using a phase-transfer catalyst.
Optimization Tips:
- Use glacial acetic acid as a solvent for cyclization steps to enhance reaction rates .
- Monitor reactions via TLC and purify via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
- Confirm purity (>95%) using HPLC and structural integrity via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and HRMS .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- Target Selection: Prioritize enzymes/receptors associated with pyrazole bioactivity (e.g., EGFR, COX-2) based on structural analogs .
- In Vitro Assays:
- Data Interpretation: Compare activity to reference compounds (e.g., Celecoxib for COX-2 inhibition) and analyze dose-response curves .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activity data for pyrazole derivatives?
Methodological Answer:
- Key Substituent Analysis:
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding poses and identify steric clashes caused by 3-methylbenzyl groups .
- Comparative Studies: Synthesize analogs with incremental structural changes (e.g., replacing 2,4-dichloro with 4-fluoro) and test in parallel .
Q. What experimental strategies can elucidate the mechanism of action for this compound in complex biological systems?
Methodological Answer:
- Proteomics/Transcriptomics: Perform RNA-seq or LC-MS/MS to identify differentially expressed proteins/genes post-treatment .
- Cellular Imaging: Use fluorescence-tagged analogs to track subcellular localization (e.g., mitochondrial vs. nuclear uptake) .
- Kinetic Studies: Measure enzyme inhibition kinetics (e.g., Kᵢ values) under varying pH/temperature conditions to assess binding stability .
Q. How can researchers address discrepancies in cytotoxicity data across different cell lines?
Methodological Answer:
- Cell Line Profiling: Test cytotoxicity in panels (e.g., NCI-60) to identify lineage-specific sensitivities.
- Metabolic Stability Assays: Use liver microsomes to assess CYP450-mediated degradation, which may explain variable efficacy .
- ROS Detection: Measure reactive oxygen species (ROS) levels via DCFDA assays to link cytotoxicity to oxidative stress pathways .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyls) to improve aqueous solubility while maintaining logP < 5 .
- Prodrug Design: Mask carboxylate groups with ester prodrugs to enhance oral bioavailability .
- Pharmacokinetic Profiling: Conduct rodent studies to measure half-life, Cmax, and AUC using LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
